molecular formula C11H13ClN2O3S B14376076 1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride CAS No. 89732-01-4

1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride

Cat. No.: B14376076
CAS No.: 89732-01-4
M. Wt: 288.75 g/mol
InChI Key: UNSXMBZKAZGWRU-UHFFFAOYSA-N
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Description

1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylcarbamoyl group, a dihydroindole ring, and a sulfonyl chloride group. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

The synthesis of 1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,3-dihydro-1H-indole with dimethylcarbamoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of advanced techniques and equipment .

Chemical Reactions Analysis

1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways, such as anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme active sites, inhibition of enzyme activity, and alteration of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Comparison with Similar Compounds

1-(Dimethylcarbamoyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a broader range of reactivity and applications compared to simpler sulfonyl chlorides.

Properties

CAS No.

89732-01-4

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

1-(dimethylcarbamoyl)-2,3-dihydroindole-5-sulfonyl chloride

InChI

InChI=1S/C11H13ClN2O3S/c1-13(2)11(15)14-6-5-8-7-9(18(12,16)17)3-4-10(8)14/h3-4,7H,5-6H2,1-2H3

InChI Key

UNSXMBZKAZGWRU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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